molecular formula C9H7ClF3N B6204053 2-chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridine CAS No. 2059987-34-5

2-chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridine

Cat. No.: B6204053
CAS No.: 2059987-34-5
M. Wt: 221.6
InChI Key:
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Description

2-chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridine is a heterocyclic compound that contains both chlorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridine can be achieved through several methods. One common approach involves the simultaneous vapor-phase chlorination and fluorination of a suitable pyridine precursor at high temperatures (above 300°C) using transition metal-based catalysts such as iron fluoride

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale vapor-phase reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridine is unique due to its specific combination of chlorine and trifluoromethyl groups on a cyclopenta[b]pyridine scaffold. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

2059987-34-5

Molecular Formula

C9H7ClF3N

Molecular Weight

221.6

Purity

95

Origin of Product

United States

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